

An In-depth Technical Guide to the Molecular Structure of 1,1-diethylcyclopropane

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Compound of Interest

Compound Name: 1,1-Diethylcyclopropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of **1,1-diethylcyclopropane**, a saturated cyclic hydrocarbon. This document collates available data on its molecular geometry, spectroscopic characteristics, and relevant chemical reactions, presenting it in a format tailored for researchers in the fields of chemistry and drug development.

Molecular Structure and Properties

1,1-diethylcyclopropane, with the chemical formula C₇H₁₄, is a mono-substituted cyclopropane derivative.^{[1][2]} Its structure consists of a three-membered carbon ring with two ethyl groups attached to the same carbon atom. The inherent ring strain of the cyclopropane ring significantly influences its chemical and physical properties.

General Properties

A summary of the key physicochemical properties of **1,1-diethylcyclopropane** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄	[1] [2]
Molecular Weight	98.19 g/mol	[3]
CAS Number	1003-19-6	[1] [2]
IUPAC Name	1,1-diethylcyclopropane	[3]
Density	0.774 g/cm ³ (estimate)	
Boiling Point	87.9 °C at 760 mmHg	

Molecular Geometry

Detailed experimental data on the bond lengths and angles of **1,1-diethylcyclopropane** are not readily available in the surveyed literature. However, the geometry can be inferred from computational studies and data on related cyclopropane derivatives. The cyclopropane ring is necessarily planar, with internal C-C-C bond angles of 60°. The C-C bond lengths within the ring are expected to be shorter than those in acyclic alkanes. The ethyl groups will adopt a staggered conformation to minimize steric hindrance.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,1-diethylcyclopropane**. The following sections summarize the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full experimental spectrum for **1,1-diethylcyclopropane** is not available, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl groups (a quartet for the methylene protons and a triplet for the methyl protons) and the methylene protons of the cyclopropane ring. Due to the asymmetry of the molecule, the cyclopropyl protons are diastereotopic and are expected to appear as complex multiplets.

¹³C NMR: A reference to the ¹³C NMR spectrum of **1,1-diethylcyclopropane** exists in the literature, although the specific chemical shifts are not detailed in the available abstracts.[1][4] Based on related compounds, the quaternary carbon of the cyclopropane ring is expected to be the most deshielded of the ring carbons. The carbons of the ethyl groups will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

The infrared spectrum of **1,1-diethylcyclopropane** is characterized by absorptions corresponding to C-H and C-C bond vibrations. The NIST WebBook provides a gas-phase IR spectrum.[5] Key expected vibrational modes are summarized in Table 2.

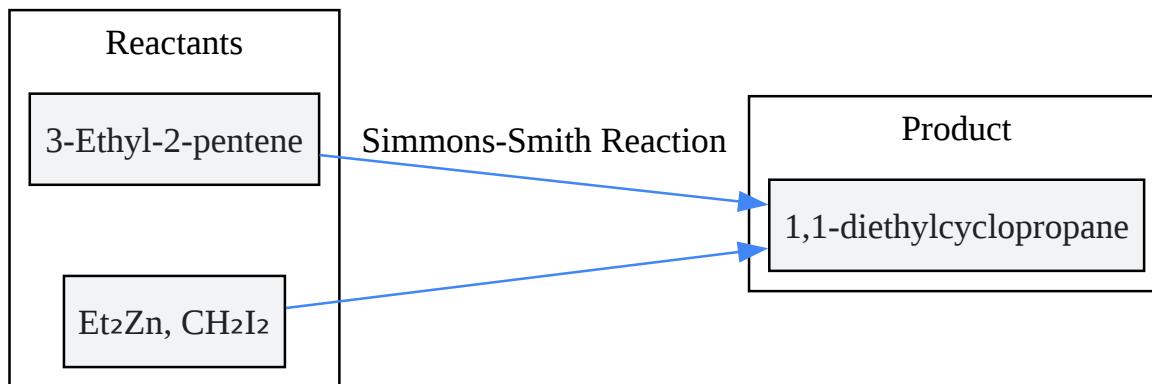
Wavenumber (cm ⁻¹)	Assignment
~3080 - 3000	C-H stretch (cyclopropyl)
~2960 - 2850	C-H stretch (ethyl)
~1465	CH ₂ scissoring
~1020	Cyclopropane ring deformation

Synthesis of **1,1-diethylcyclopropane**

A common and effective method for the synthesis of gem-disubstituted cyclopropanes is the Simmons-Smith reaction. While a specific detailed protocol for **1,1-diethylcyclopropane** is not explicitly available, a general procedure can be adapted from the reaction with a suitable alkene precursor, 3-ethyl-2-pentene.

Simmons-Smith Cyclopropanation: An Overview

The Simmons-Smith reaction involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), to form a cyclopropane ring.[6] The reaction is stereospecific, with the configuration of the alkene being retained in the cyclopropane product. A common modification, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), which often provides higher yields.[4]



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Caption: Synthetic pathway for **1,1-diethylcyclopropane**.

Experimental Protocol: Simmons-Smith Reaction (General)

The following is a generalized protocol for the Simmons-Smith cyclopropanation of an alkene. Note: This is a representative procedure and would require optimization for the specific synthesis of **1,1-diethylcyclopropane** from 3-ethyl-2-pentene.

- Preparation of the Zinc Carbenoid: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride solution.
- Reaction with Diiodomethane: A solution of diiodomethane in anhydrous ether is added to the activated zinc-copper couple. The mixture is gently heated to initiate the formation of the organozinc carbenoid.
- Addition of Alkene: The alkene (3-ethyl-2-pentene) is added dropwise to the carbenoid solution at a controlled temperature.
- Reaction and Workup: The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by GC-MS). The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

- Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Chemical Reactivity: Acid-Catalyzed Ring Opening

The strained three-membered ring of cyclopropanes is susceptible to ring-opening reactions under acidic conditions. In the case of **1,1-diethylcyclopropane**, an acid-catalyzed hydration reaction would be expected to proceed via a protonated cyclopropane intermediate, leading to the formation of an alcohol.

Mechanism of Acid-Catalyzed Hydration

The mechanism involves the protonation of a C-C bond in the cyclopropane ring, which is followed by nucleophilic attack by water. According to Markovnikov's rule, the proton will add to the carbon atom that is less substituted, leading to the formation of the more stable tertiary carbocation. Water then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the alcohol product.



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Caption: Acid-catalyzed hydration of **1,1-diethylcyclopropane**.

This reaction highlights the alkene-like character of the cyclopropane ring, a key aspect of its reactivity that is of interest in synthetic chemistry and drug design, where the cyclopropyl group can act as a stable bioisostere for a double bond or as a reactive handle for further molecular elaboration.

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